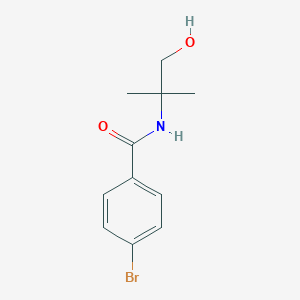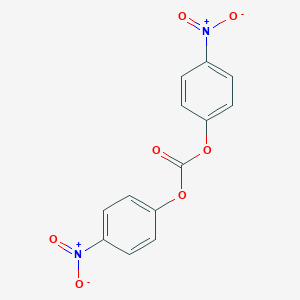![molecular formula C60H112NO8P B048219 [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 117994-73-7](/img/structure/B48219.png)
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as PEIPC, is a phospholipid derivative that has gained significant attention in the field of scientific research. PEIPC is a unique molecule that possesses several biochemical and physiological effects, making it an interesting topic for scientific investigation.
Mecanismo De Acción
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects by modulating several signaling pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and insulin sensitivity. [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has several biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and regulating lipid metabolism. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments, including its cationic nature, which allows it to interact with negatively charged molecules such as DNA and proteins. However, its positive charge can also limit its solubility in aqueous solutions and affect its stability over time.
Direcciones Futuras
There are several future directions for research related to [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. One potential area of investigation is its role in regulating lipid metabolism and improving insulin sensitivity. Another area of interest is its potential as a therapeutic agent for inflammatory diseases such as atherosclerosis and cancer. Additionally, further studies are needed to understand the mechanism of action of [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate and its potential interactions with other molecules in the body.
Conclusion:
In conclusion, [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, or [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, is a unique molecule that has several biochemical and physiological effects. Its potential therapeutic applications and mechanism of action make it an interesting topic for scientific investigation. Further research is needed to fully understand the role of [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate in regulating lipid metabolism, improving insulin sensitivity, and treating inflammatory diseases.
Métodos De Síntesis
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is synthesized by a multi-step process involving the reaction of 2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propylamine with phosphoric acid and trimethylamine. The resulting product is a cationic phospholipid that has a positive charge at physiological pH.
Aplicaciones Científicas De Investigación
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for several inflammatory diseases such as atherosclerosis, diabetes, and cancer. [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has also been studied for its role in regulating lipid metabolism and improving insulin sensitivity.
Propiedades
Número CAS |
117994-73-7 |
|---|---|
Nombre del producto |
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C60H112NO8P |
Peso molecular |
1006.5 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C60H112NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-59(62)66-56-58(57-68-70(64,65)67-55-54-61(3,4)5)69-60(63)53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36-39,42-45,58H,6-35,40-41,46-57H2,1-5H3/b38-36+,39-37+,44-42+,45-43+/t58-/m1/s1 |
Clave InChI |
HTIOLJIYGLMFRC-BDRZZDKZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C/C/C=C/CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C/C/C=C/CCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCC=CCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCCCCCCCCCC |
Sinónimos |
1,2-di-6,9-hexacosadienoylphosphatidylcholine 1,2-HCDPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



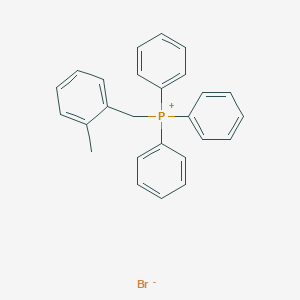

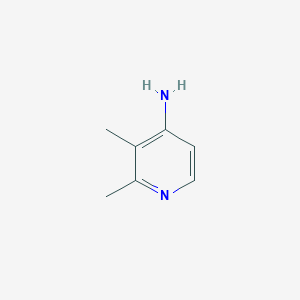
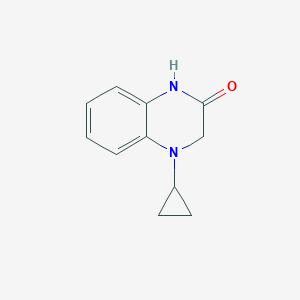
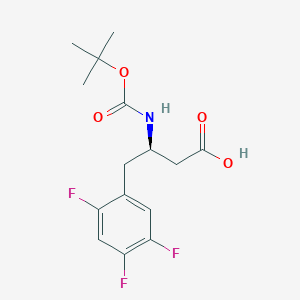
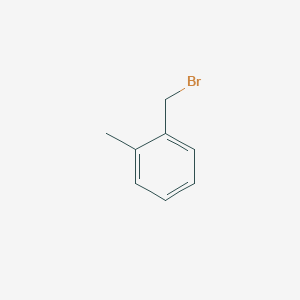
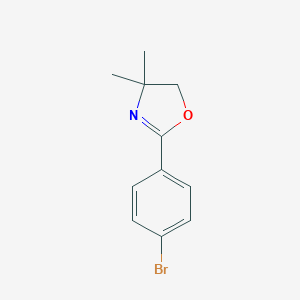
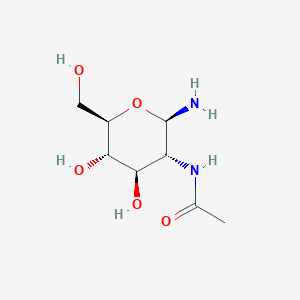
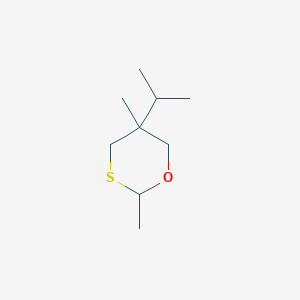
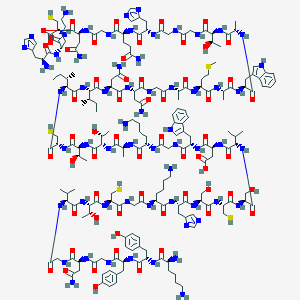
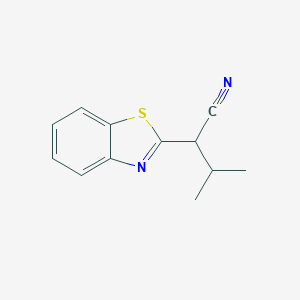
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
